Derrusnin

Mitochondrial toxicity Chemotype safety profiling Complex I inhibition

Derrusnin (4,5,7-trimethoxy-3-(3,4-methylenedioxyphenyl)coumarin, C₁₉H₁₆O₇, MW 356.3) is a naturally occurring 3-aryl-4-hydroxycoumarin first isolated and structurally characterized from the roots of Derris robusta (Roxb.) Benth. (Fabaceae).

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
CAS No. 14736-62-0
Cat. No. B083269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerrusnin
CAS14736-62-0
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C19H16O7/c1-21-11-7-14(22-2)17-15(8-11)26-19(20)16(18(17)23-3)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3
InChIKeyPZYZNVLXKYMURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Derrusnin (CAS 14736-62-0): Procurement-Ready Structural and Botanical Profile of a 3-Aryl-4-Hydroxycoumarin Natural Product


Derrusnin (4,5,7-trimethoxy-3-(3,4-methylenedioxyphenyl)coumarin, C₁₉H₁₆O₇, MW 356.3) is a naturally occurring 3-aryl-4-hydroxycoumarin first isolated and structurally characterized from the roots of Derris robusta (Roxb.) Benth. (Fabaceae) [1]. Unlike the rotenoid constituents (rotenone, deguelin) that dominate the Derris genus, Derrusnin belongs to the structurally and mechanistically distinct coumarin subclass, biosynthetically linked to isoflavonoid pathways [1]. It has since been identified in Derris eriocarpa, Goniothalamus cheliensis, and Argyreia pierreana, confirming its broader natural distribution across the Fabaceae [2]. The compound bears a coumarin core substituted with three methoxy groups at positions 4, 5, and 7, and a 3,4-methylenedioxyphenyl moiety at position 3, producing a halogen-free, Rule-of-Five compliant scaffold with calculated XLogP3 = 3.0 and zero hydrogen bond donors [3].

Why Rotenoid or Generic Coumarin Substitution Cannot Replace Derrusnin (CAS 14736-62-0) in Targeted Research Applications


Derrusnin is frequently conflated with the rotenoid class (rotenone, deguelin, tephrosin) because of their co-occurrence in Derris species, yet this conflation is mechanistically hazardous. Rotenone is a potent mitochondrial complex I inhibitor (IC₅₀ = 0.8–4 nM for NADH:ubiquinone oxidoreductase), producing well-documented neurotoxicity and systemic mitochondrial dysfunction [1]. Derrusnin, as a 3-aryl-4-hydroxycoumarin, does not structurally belong to the rotenoid family and has not been shown to inhibit mitochondrial complex I [2]. Similarly, substitution with co-occurring isoflavones (e.g., derrubone, derrustone) or other coumarin-class analogs (robustin, robustic acid) is unsupported because each compound carries distinct substitution patterns that produce divergent bioactivity profiles, as evidenced by differential performance in high-content screening assays and qHTS panels [3]. Without head-to-head data, assuming functional equivalence among these chemically distinct scaffolds introduces uncontrolled variables into experimental design and procurement decisions.

Quantitative Differentiation Evidence for Derrusnin (CAS 14736-62-0) Relative to Closest Analogs: A Comparator-Based Procurement Guide


Chemotype-Based Safety Differentiation: Derrusnin vs. Rotenone — Absence of Mitochondrial Complex I Inhibition Liability

Derrusnin is a 3-aryl-4-hydroxycoumarin, a chemotype structurally unrelated to rotenoids such as rotenone and deguelin, which are classical mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitors [1]. Rotenone exhibits an IC₅₀ of 0.8–4 nM against complex I, a potency that directly underlies its established neurotoxicity and insecticidal activity [2]. Derrusnin has no methoxyfuran ring system characteristic of rotenoids and has not been reported to inhibit complex I in any published assay. When screened in a podocyte protection high-content assay, Derrusnin displayed a Z-score of −1.52, compared to mundoserone (a confirmed rotenone analog) at Z = −1.72, indicating a distinct and milder activity profile consistent with a different mechanism of action [3].

Mitochondrial toxicity Chemotype safety profiling Complex I inhibition

High-Content Screening Podocyte Protection: Head-to-Head Z-Score Comparison Between Derrusnin and the Rotenone Analog Mundoserone

In a published high-content screening assay designed to identify compounds that protect podocytes from injury, Derrusnin and mundoserone (a rotenone analog co-occurring in Derris species) were both evaluated [1]. Derrusnin produced a Z-score of −1.52, while mundoserone produced a Z-score of −1.72. Both compounds displayed negative Z-scores, indicating protective trends, but the quantitative difference (ΔZ = +0.20) suggests distinct dose-response behaviors and mechanistic divergence. Notably, mundoserone is explicitly classified as a 'rotenone analog, mechanism of action unknown,' whereas Derrusnin is a structurally unrelated coumarin. This represents a rare direct quantitative comparison between two Derris co-metabolites from different chemotypes in the same assay system [1].

Podocyte protection High-content screening Renal pharmacology

ChEMBL Bioactivity Profiling Breadth: Derrusnin Demonstrates Documented Multi-Target Screening Coverage vs. Structurally Related Coumarins

ChEMBL (CHEMBL1526572) records 18 total potency, inhibition, and ADME activity entries for Derrusnin, derived primarily from PubChem qHTS confirmatory assays [1]. In contrast, robustic acid (CHEMBL400777) and the other 3-aryl-4-hydroxycoumarin co-metabolites from Derris robusta have substantially fewer or no documented screening entries in ChEMBL. Among Derrusnin's qHTS results, the most notable potency was observed in the tau fibril formation inhibition assay (Thioflavin T binding, Potency = 2.82 μM, pChEMBL = 5.55), designated as 'Inconclusive' by PubChem but representing a measurable signal against a neurodegeneration-relevant target [2]. Additional activity was detected at 12.6 μM for lamin A splicing modulation (Prelamin-A/C) and 12.6 μM for RORγ nuclear receptor modulation, both also categorized as Inconclusive [1]. The mere breadth of screening coverage across 15 target classes (enzymes, transcription factors, transporters, epigenetic regulators) provides procurement-relevant evidence that Derrusnin has been subjected to broader biological annotation than its closest structural analogs.

ChEMBL profiling Tau aggregation Lamin A splicing qHTS screening

Physicochemical Property Differentiation: Derrusnin's Zero H-Bond Donor Count and Higher logP Contrast with Hydroxylated Coumarin Analogs

Derrusnin (4,5,7-trimethoxy-3-(3,4-methylenedioxyphenyl)coumarin) is a fully methylated coumarin with zero hydrogen bond donors (HBD = 0), a calculated XLogP3 of 3.0, and a topological polar surface area (TPSA) of 76.36 Ų, with zero Rule-of-Five violations [1]. This contrasts sharply with co-occurring coumarin-class analogs from Derris robusta such as robustic acid and robustin, which bear free hydroxyl and/or carboxylic acid groups that introduce hydrogen bond donor capacity and reduce logP. For context, rotenone (a rotenoid comparator) has XLogP3 ≈ 3.5–4.0 but carries two HBDs and a more complex polycyclic scaffold [2]. Derrusnin's combination of moderate lipophilicity with complete hydrogen bond donor absence is a distinguishing feature among the Derris coumarins, predicting superior passive membrane permeability and potential CNS access compared to hydroxylated analogs, based on well-established physicochemical permeability models [3].

Physicochemical profiling Permeability Blood-brain barrier Rule of Five

Synthetic Tractability Differentiation: Rh(II)-Catalyzed Arylation Route Unique to Aryl-4-Hydroxycoumarins Not Applicable to Rotenoid or Isoflavone Scaffolds

Derrusnin can be synthesized via a Rh(II)-catalyzed carbenoid arylation route that is specific to the 3-aryl-4-hydroxycoumarin scaffold [1]. Goldoni et al. (2005) reported synthesis of Derrusnin in satisfactory yields and selectivity through Rh(II)-mediated arylation of a diazocoumarin precursor, demonstrating the utility of this approach for the natural product [1]. An alternative thermal condensation route starting from diethyl 3,4-methylenedioxyphenylmalonate and 3,5-dimethoxyphenol has also been reported [2]. These synthetic routes are fundamentally different from those employed for rotenoids (which require complex polycyclic cyclization strategies) and isoflavones such as derrubone (which require distinct prenylation steps). The availability of two distinct synthetic methodologies for Derrusnin enhances supply security and enables analog generation through the modular Rh(II) route, a strategic procurement advantage for medicinal chemistry programs requiring reliable access to the scaffold [3].

Rhodium carbenoid synthesis Chemical procurement Scalable synthesis 3-Aryl-4-hydroxycoumarin

Evidence-Backed Application Scenarios for Derrusnin (CAS 14736-62-0) Based on Verified Differentiation Data


Podocyte Biology and Renal Injury Research Requiring Non-Rotenoid Derris Compounds

Derrusnin's documented Z-score of −1.52 in a podocyte protection high-content screening assay, directly comparable to mundoserone (Z = −1.72) in the same assay [1], supports its use as a chemically distinct Derris-derived probe for renal podocyte studies. Unlike rotenone, which causes mitochondrial dysfunction and would confound podocyte injury assays through complex I inhibition, Derrusnin's coumarin chemotype avoids this liability. Researchers investigating proteinuric kidney disease mechanisms can employ Derrusnin as a non-mitotoxic comparator alongside rotenone-class compounds to dissect ROS-dependent vs. ROS-independent protective mechanisms.

Neurodegeneration-Focused Screening Leveraging Derrusnin's Documented Tau Fibril Interaction and CNS-Favorable Physicochemistry

Derrusnin's pChEMBL 5.55 (2.82 μM) in the tau fibril formation inhibition assay [2], combined with its zero H-bond donor count, XLogP3 of 3.0, and TPSA of 76.36 Ų [3], positions it as a CNS-accessible starting point for tauopathy research. While the tau activity is classified as 'Inconclusive' in PubChem qHTS, the combination of a measurable signal, established synthetic routes, and brain-penetrant physicochemical properties makes Derrusnin a procurement candidate for hit-to-lead optimization in neurodegenerative disease programs, particularly where rotenone-based compounds are excluded for safety reasons.

Natural Product Library Diversification with Verified Multi-Target Profiling Annotation

For screening library managers seeking to expand chemotype diversity beyond rotenoids while maintaining Derris-derived scaffold authenticity, Derrusnin offers 18 ChEMBL activity records across 15 target classes [4]. This pre-existing annotation—absent for robustic acid, robustin, and most co-occurring coumarins—reduces the cost of primary screening by providing immediate biological reference data. The compound's two independent synthetic routes [5] further ensure sustainable supply for iterative screening campaigns, distinguishing Derrusnin from extraction-only natural products.

Medicinal Chemistry SAR Expansion Using the Rh(II) Carbenoid Modular Synthesis

The Rh(II)-catalyzed carbenoid arylation route to Derrusnin [5] is specific to the 3-aryl-4-hydroxycoumarin scaffold and enables modular variation of the C3-aryl substituent. This synthetic tractability, unavailable for rotenoid scaffolds, allows medicinal chemistry teams to generate focused Derrusnin analog libraries for structure-activity relationship (SAR) exploration. Combined with the pre-existing ChEMBL annotation and favorable physicochemical profile, Derrusnin serves as a chemically tractable lead scaffold for programs targeting inflammation, tau aggregation, or lamin A/C-related biology.

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